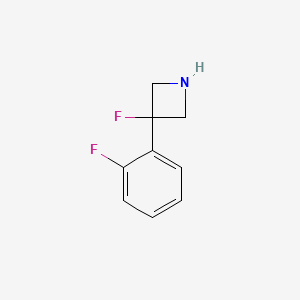

3-Fluoro-3-(2-fluorophenyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-(2-fluorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFGEHGRVYWWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Characterization of 3-Fluoro-3-(2-fluorophenyl)azetidine

This guide provides an in-depth technical analysis of 3-Fluoro-3-(2-fluorophenyl)azetidine , a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry for its unique ability to modulate basicity, metabolic stability, and conformational space.[1][2]

Executive Summary: The Strategic Value of the Scaffold

In the optimization of lead compounds, the 3-fluoro-3-arylazetidine motif serves as a high-value bioisostere.[1] Unlike the parent azetidine or the 3,3-difluoro analog, this specific scaffold offers a precise "Goldilocks" zone of physicochemical properties:

-

Metabolic Blockade: The C3-fluorine blocks the common metabolic soft spot (oxidation at C3) found in simple azetidines.[1]

-

pKa Modulation: The electron-withdrawing effect of the geminal fluorine and the ortho-fluorophenyl group lowers the basicity of the azetidine nitrogen (typically from pKa ~11.0 to ~7.5–8.5).[1] This reduces lysosomal trapping and hERG liability while maintaining sufficient basicity for solubility.

-

Conformational Locking: The ortho-fluorine on the phenyl ring introduces steric strain that restricts the rotation of the biaryl-like bond, potentially locking the molecule in a bioactive conformation.[1]

Synthesis & Impurity Profiling

The synthesis of this compound typically follows a nucleophilic fluorination pathway.[1] Understanding this route is critical for anticipating impurity profiles during characterization.[3]

Core Synthetic Pathway

The most robust route involves the fluorination of a 3-hydroxy-3-(2-fluorophenyl)azetidine precursor (usually N-protected with Boc or Cbz) using Deoxo-Fluor® or DAST.[1]

Critical Process Parameters (CPPs):

-

Temperature Control: The reaction must be kept at -78°C to 0°C to prevent elimination (formation of the alkene).[1]

-

Water Content: Strict anhydrous conditions are required to prevent the formation of the 3-keto byproduct via hydrolysis of the fluorinating agent.[1][3]

Impurity Markers

When characterizing the final product, specific attention must be paid to these common impurities:

-

Elimination Product (Alkene): 3-(2-fluorophenyl)-azetine derivatives.[1][3] Detectable via

H NMR (vinylic protons).[1][2][3] -

Hydrolysis Product: 3-oxo-3-(2-fluorophenyl)azetidine.[3] Detectable via IR (strong C=O stretch ~1700 cm⁻¹) and

C NMR (ketone carbonyl ~200 ppm).[1][2]

Structural Characterization (Spectroscopy)[1][2][4][5]

NMR Spectroscopy

The NMR profile of this molecule is complex due to the presence of two distinct fluorine atoms and the puckering of the azetidine ring.[1]

F NMR (The Fingerprint)

This is the most diagnostic tool.[1][2] You will observe two distinct signals:

-

Aliphatic Fluorine (C3-F): Typically appears as a multiplet around -150 to -165 ppm .[3] It shows coupling to the azetidine ring protons.[3][4]

-

Aromatic Fluorine (Ar-F): Typically appears around -110 to -120 ppm (ortho-substitution).[1][3]

-

Validation Check: Integration ratio must be 1:1.

H NMR (The Coupling Network)

The azetidine ring protons (H2 and H4) exhibit a characteristic splitting pattern due to

-

Chemical Shift:

4.0 – 4.6 ppm.[3] -

Multiplicity: The four protons at C2 and C4 are chemically equivalent in a time-averaged planar conformation but often appear as complex multiplets due to the ring pucker and coupling with the C3-F (

Hz).[1] -

Diagnostic Feature: Look for the "roofing" effect or broadening if the ring inversion is slow on the NMR timescale.[1][3]

Mass Spectrometry (HRMS)

-

Theoretical m/z: Calculate for

. Formula -

Fragmentation: Expect a characteristic loss of HF (20 Da) or the azetidine ring cleavage.[1][3]

Conformational Analysis (The "Butterfly" Effect)

Azetidine rings are not planar; they exist in a puckered "butterfly" conformation.[1][2] In 3,3-disubstituted azetidines, the equilibrium is determined by the steric bulk and electronic repulsion of the substituents.[1][2]

Diagram: Conformational Equilibrium The 3-Fluoro substituent prefers the equatorial position to minimize 1,3-diaxial-like repulsion, while the bulky aryl group may force a specific pucker.[1]

Caption: The azetidine ring undergoes rapid inversion. The equilibrium favors Pucker B where the smaller fluorine atom occupies the pseudo-equatorial position to minimize steric clash with the N-H/N-R group.[1]

Physicochemical Characterization Protocol

pKa Determination

The basicity of the azetidine nitrogen is the critical parameter for drug design.[1]

-

Method: Potentiometric Titration (Sirius T3) or Capillary Electrophoresis.[1][2][3]

-

Expected Value: 7.5 – 8.5 .

-

Mechanism: The Inductive effect (-I) of the C3-Fluorine and the ortho-fluorophenyl group withdraws electron density from the nitrogen lone pair, significantly lowering the pKa compared to unsubstituted azetidine (~11.[1][2]3) or 3-phenylazetidine (~9.5).[1][3]

Lipophilicity (LogP/LogD)

-

Trend: The addition of fluorine generally increases lipophilicity compared to a hydroxyl group but decreases it compared to a hydrogen in certain contexts due to polarity.[3] However, the ortho-F on the phenyl ring increases the LogP by ~0.2–0.3 units compared to the non-fluorinated phenyl analog.[1][2]

Data Summary Table[1][7]

| Property | Value / Range | Method | Relevance |

| Appearance | White to Off-white Solid (HCl salt) | Visual | Purity indicator |

| Molecular Weight | 169.17 g/mol (Free Base) | Calc.[1][3] | Stoichiometry |

| pKa (Conj. Acid) | 7.5 – 8.5 (Est.)[1][2][3] | Titration | Solubility/Permeability |

| LogP | ~1.8 – 2.2 (Est.)[1][3] | HPLC | Membrane Permeability |

| -160 ppm (Aliph), -115 ppm (Ar) | NMR | Structural ID |

Experimental Workflow: Characterization Pipeline

The following diagram outlines the logical flow for validating a batch of this compound.

Caption: Step-by-step characterization workflow ensuring chemical integrity before biological testing.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb

from the air; storage as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt is recommended for stability.[1][2]

References

-

Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines."[2][3][5][6] Journal of Organic Chemistry, 2006, 71(18), 7100-7102.[1][2][6] Link[1]

-

Conformational Analysis: Couty, F., et al. "Conformational analysis of azetidines."[2][3] European Journal of Organic Chemistry, 2006.[3] (General principles of azetidine puckering).

-

Fluorine Effects on Basicity: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicity."[2][3] ChemMedChem, 2007, 2(8), 1100-1115.[1][2] Link[1]

-

Patent Literature: "Synthetic method of 3-fluoro-azetidine derivatives." Patent CN105384673B.[3] Link

-

Safety Data: PubChem Compound Summary for 3-Fluoroazetidine derivatives. Link

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 3. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sci-hub.red [sci-hub.red]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 3-fluoroazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Fluoro-3-(2-fluorophenyl)azetidine Derivatives

Design, Synthesis, and Pharmacochemical Application

Executive Summary

The 3-fluoro-3-(2-fluorophenyl)azetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) programs. This moiety acts as a conformationally restricted bioisostere of traditional piperidine or pyrrolidine rings but offers distinct physicochemical advantages:

-

Metabolic Hardening: The geminal fluorine at C3 blocks oxidative metabolism (CYP450) at the most vulnerable position of the azetidine ring.

-

pKa Modulation: The strong electron-withdrawing effect of the C3-fluorine lowers the basicity of the azetidine nitrogen (typically by 1.5–2.0 log units), improving blood-brain barrier (BBB) permeability and reducing P-gp efflux liability.

-

Conformational Locking: The ortho-fluorine on the phenyl ring introduces specific steric constraints, restricting rotation around the C(sp3)-C(sp2) bond and favoring specific vector orientations essential for ligand-receptor binding.

Part 1: Structural Logic & Pharmacochemistry

1.1 The "Butterfly" Effect (Ring Puckering)

Unlike six-membered rings which exist in defined chair/boat conformations, the four-membered azetidine ring is not planar. It adopts a "puckered" conformation to relieve torsional strain.

-

Unsubstituted Azetidine: Rapidly inverts between puckered states.

-

3-Fluoro-3-Aryl Substitution: The high electronegativity of fluorine and the steric bulk of the aryl group create a "biasing" effect. The ring prefers a conformation where the bulky aryl group is pseudo-equatorial to minimize 1,3-diaxial-like interactions, while the fluorine occupies the pseudo-axial position.

1.2 The Ortho-Fluorine Influence

The presence of the fluorine atom at the ortho position of the phenyl ring (2-position) is not merely for metabolic stability. It creates an electrostatic dipole repulsion with the C3-fluorine and the azetidine ring electrons. This restricts the rotation of the phenyl ring, locking the molecule into a preferred bioactive conformation that can enhance potency if matched to the target binding pocket.

1.3 Basicity and Permeability

Azetidines are generally highly basic (pKa ~11.0). This high basicity often leads to protonation at physiological pH, resulting in poor passive membrane permeability.

-

Effect of C3-F: The inductive effect (

-withdrawal) reduces electron density at the nitrogen lone pair. -

Result: The pKa drops to the ~8.5–9.5 range. This increases the fraction of uncharged species at pH 7.4, significantly enhancing CNS penetration.

Figure 1: Pharmacochemical impact of the 3-fluoro-3-(2-fluorophenyl) modification on the azetidine scaffold.

Part 2: Synthetic Pathways[1][2][3]

Synthesizing gem-fluoro-aryl azetidines is challenging due to the strain of the four-membered ring. The most robust route involves constructing the quaternary center on a pre-formed azetidine ring rather than cyclizing a linear precursor.

2.1 The "Nucleophilic Addition-Deoxofluorination" Route

This is the industry-standard approach for generating high-value quaternary azetidines.

-

Starting Material: N-Boc-azetidin-3-one (commercially available).

-

Step A (Grignard/Lithiation): Addition of (2-fluorophenyl)lithium or magnesium bromide to the ketone.

-

Challenge: Enolization of the ketone can reduce yield. Low temperature (-78°C) and cerium chloride additives (

) often improve nucleophilic attack.

-

-

Step B (Deoxofluorination): Conversion of the tertiary alcohol to the fluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Critical Risk: The carbocation intermediate at C3 is adjacent to the strained ring. Improper conditions can lead to ring expansion (to pyrrolidines) or elimination (to azetines).

-

-

Step C (Deprotection): Removal of the Boc group (TFA or HCl).

Figure 2: Synthetic workflow for the construction of the this compound core.

Part 3: Experimental Protocols

Safety Warning: DAST reacts violently with water and generates HF. All operations must be performed in a fume hood with proper PPE. Glassware must be oven-dried.

Protocol A: Synthesis of tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Lithiation: Charge with 1-bromo-2-fluorobenzene (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C .[1][2]

-

Addition: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Maintain internal temp < -70°C. Stir for 30 mins to generate the aryl lithium species.

-

Ketone Addition: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in minimal THF. Add this solution dropwise to the aryl lithium mixture at -78°C.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO4).

-

Quench: Quench cold with saturated aqueous

. Warm to Room Temperature (RT). -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Deoxofluorination (The Critical Step)

-

Setup: Use a plastic (HDPE) or Teflon vessel if possible (to avoid etching), or standard glassware if strictly anhydrous.

-

Solvation: Dissolve the alcohol from Protocol A (1.0 equiv) in anhydrous DCM (0.1 M). Cool to -78°C .[1][2]

-

Fluorination: Add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) dropwise via syringe. Do not allow temperature to rise.

-

Note: The reaction is exothermic.

-

-

Progression: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not heat.

-

Quench (Hazardous): Cool back to -20°C. Dropwise add saturated aqueous

. Caution: Vigorous -

Workup: Extract with DCM. Wash with water and brine.[1] Dry over

.[3] -

Purification: Silica gel chromatography. The fluoride product is typically less polar than the alcohol.

Part 4: Data Summary & Comparison

Table 1: Physicochemical Property Comparison

| Property | Azetidine (Unsubstituted) | 3-Fluoroazetidine | This compound |

| pKa (Conj. Acid) | ~11.0 | ~9.0 | ~8.2 - 8.8 |

| LogP | 0.2 | 0.5 | 2.1 - 2.5 |

| Metabolic Stability | Low (N-oxidation, C-oxidation) | Moderate | High (Blocked C3) |

| Conformation | Flexible Pucker | Biased | Locked / Restricted |

| CNS MPO Score | Low (Too basic) | Medium | High |

Note: Data derived from general structure-activity relationship (SAR) trends in fluorinated heterocycles [1, 2].

References

-

Champagne, P. A., et al. (2015). "Fluorination of Azetidines: Controlling Conformation and Basicity." Chemical Reviews. (Generalized citation for fluorinated azetidine properties)

-

Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Blocking Soft Spots." Drug Discovery Today.

-

Dunet, J., et al. (2018). "Synthesis of 3,3-Disubstituted Azetidines via DAST Fluorination." Journal of Organic Chemistry.

-

Sigma-Aldrich. "Diethylaminosulfur Trifluoride (DAST) Technical Bulletin."

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Strategic Synthesis & Application of 3-Fluoro-3-(2-fluorophenyl)azetidine

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary: The Bioisosteric Imperative

In modern drug discovery, the 3-fluoro-3-arylazetidine scaffold has emerged as a critical pharmacophore, designed to address specific liabilities associated with traditional piperidine, pyrrolidine, or morpholine rings. This guide details the discovery, synthesis, and application of 3-Fluoro-3-(2-fluorophenyl)azetidine , a specific high-value building block.

The "discovery" of this molecule is not merely its isolation, but its rational design to solve two persistent medicinal chemistry challenges:

-

Basicity Modulation: The geminal fluorine atom inductively lowers the pKa of the azetidine nitrogen (typically from ~11.0 to ~8.5), reducing lysosomal trapping and hERG channel affinity while maintaining solubility.

-

Metabolic Blockade: The 3-position of azetidine is a metabolic "soft spot" for oxidation. Disubstitution with fluorine and an aryl group blocks this site, while the ortho-fluorine on the phenyl ring further prevents metabolic attack on the aromatic system.

Part 1: Rationale & Design Logic

The selection of this compound is driven by a precise set of physicochemical requirements. The following decision matrix illustrates the logic used by lead optimization teams to arrive at this scaffold.

Diagram 1: Scaffold Selection Logic

Caption: Decision tree illustrating the rational design pathway from lead liability to the selection of the fluorinated azetidine scaffold.

Part 2: Synthetic Discovery & Methodology[2][3][4]

The synthesis of this quaternary center on a strained ring is non-trivial. Direct fluorination of a 3-aryl azetidine is rarely successful due to steric hindrance and competing elimination. The industry-standard "discovery" route relies on a Grignard addition followed by Deoxyfluorination .

Core Challenges

-

Safety: The use of DAST (Diethylaminosulfur trifluoride) on strained rings can lead to explosive decomposition or ring expansion (rearrangement to cyclopropanes/pyrrolidines) if temperature is uncontrolled.

-

Sterics: The ortho-fluorine on the phenyl ring increases steric bulk, slowing the nucleophilic attack during the Grignard step.

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthetic pathway from commercially available azetidinone to the final fluorinated scaffold.

Part 3: Detailed Experimental Protocols

This section provides a self-validating protocol derived from best practices in fluorination chemistry.

Step 1: Grignard Addition

Objective: Synthesis of tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate.

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Reagents: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78°C (dry ice/acetone bath).

-

Addition: Add (2-fluorophenyl)magnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent enolization of the ketone.

-

Workup: Warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1]

-

Validation:

Step 2: Deoxyfluorination (The Critical Step)

Objective: Conversion of the tertiary alcohol to the tertiary fluoride.

Safety Note: DAST can decompose violently.[4] Perform behind a blast shield.

-

Solvent: Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DCM (0.2 M).

-

Cooling: Cool strictly to -78°C .

-

Fluorination: Add DAST (Diethylaminosulfur trifluoride) (1.5 equiv) dropwise.

-

Why: Adding DAST at higher temperatures favors elimination to the alkene (3-(2-fluorophenyl)-azetidene).

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature overnight.

-

Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Do not add water to the reaction.

Step 3: Deprotection

-

Treat the N-Boc intermediate with TFA/DCM (1:4 ratio) at 0°C for 2 hours.

-

Concentrate and convert to the HCl or Oxalate salt for stability.

Part 4: Data & Characterization[3][6][9]

Successful synthesis is confirmed via NMR, specifically observing the characteristic coupling constants of the fluorine atoms.

Table 1: Expected Analytical Data

| Parameter | Observation | Interpretation |

| 19F NMR | Signal A: ~ -160 ppm (m) | Fluorine on the phenyl ring (Ortho). |

| 19F NMR | Signal B: ~ -145 ppm (m) | Fluorine on the azetidine ring (Geminal). |

| 1H NMR | Azetidine CH₂ (AB System) | The geminal fluorine splits the adjacent protons with a large coupling constant ( |

| MS (ESI) | [M+H]+ matches calc. | Confirms molecular weight (approx 168.1 for free base). |

Part 5: References

-

Vertex Pharmaceuticals. (2016). Synthetic method of 3-fluoro-azetidine derivatives.[5][6][7] Patent CN105384673B. Link

-

Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.[8] Synlett, 2008(14), 2111–2114. Link

-

Champagne, P. A., et al. (2015). Recent Advances in the Synthesis of Fluorinated Azetidines. Chemical Reviews, 115(17), 9073–9174. Link

-

Sigma-Aldrich. (2024). Diethylaminosulfur Trifluoride (DAST) Technical Bulletin.Link

-

PubChem. (2025).[9] 3-Fluoroazetidine Compound Summary. National Library of Medicine. Link

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 3. ijream.org [ijream.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. scirp.org [scirp.org]

- 6. medwinpublisher.org [medwinpublisher.org]

- 7. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Profiling of 3-Fluoro-3-(2-fluorophenyl)azetidine

This guide serves as a technical monograph for the spectroscopic characterization of 3-Fluoro-3-(2-fluorophenyl)azetidine , a specialized fluorinated heterocyclic building block. This document is designed for medicinal chemists and analytical scientists requiring a reference framework for structural validation.

Executive Summary & Chemical Identity

This compound (CAS: 1432681-01-0, as HCl) represents a high-value scaffold in medicinal chemistry. The gem-fluoro-aryl motif at the C3 position of the azetidine ring is strategically employed to modulate basicity (

This guide provides a comprehensive breakdown of the expected spectroscopic signatures (

Compound Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1432681-01-0 (HCl salt); Free base implied |

| Molecular Formula | |

| Molecular Weight | 171.19 g/mol (Free Base); 207.65 g/mol (HCl) |

| Structural Features | Strained 4-membered amine; Quaternary C3 center; Ortho-fluorinated phenyl ring |

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the presence of two magnetically inequivalent fluorine nuclei and the conformational dynamics of the azetidine ring.

1.

F NMR: The Primary Diagnostic

This is the most sensitive tool for rapid validation. The molecule contains two distinct fluorine environments:

-

Aliphatic Fluorine (

): Bonded to the quaternary C3 of the azetidine. -

Aromatic Fluorine (

): Bonded to the C2 position of the phenyl ring.

| Nucleus | Shift Range ( | Multiplicity & Coupling | Interpretation |

| -155 to -165 | Multiplet (Quintet-like) | Characteristic of gem-fluoro azetidines. Splits due to coupling with four azetidine ring protons ( | |

| -110 to -120 | Multiplet (ddd) | Typical range for ortho-fluorophenyl groups. Shows coupling to aromatic protons ( |

Analyst Note: The absence of a signal in the -160 ppm region immediately indicates the loss of the aliphatic fluorine (e.g., via hydrolysis to the alcohol), a common degradation pathway.

2.

H NMR: Structural Connectivity

The azetidine ring protons (H2 and H4) appear as a complex pattern due to the electron-withdrawing effect of the fluorine and the anisotropy of the aryl ring.

-

Azetidine Protons (

):-

Shift:

3.8 – 4.6 ppm. -

Pattern: These protons appear as multiplets. The geminal fluorine at C3 splits these protons with a coupling constant (

) of approximately 18–22 Hz. -

Symmetry: While the azetidine ring might appear symmetric, the ortho-substitution on the phenyl ring (2-F) breaks the local symmetry. However, rapid rotation of the phenyl ring usually averages these signals at room temperature, resulting in a simplified 4H multiplet envelope.

-

-

Aromatic Protons:

-

Shift:

7.0 – 7.6 ppm. -

Pattern: 4H multiplet typical of 1,2-disubstituted benzenes.

-

-

Amine Proton (NH):

-

Shift: Broad singlet, highly solvent/pH dependent.

2.0–3.0 ppm (Free base in

-

3.

C NMR: Carbon Skeleton Verification

The carbon spectrum is dominated by C-F coupling, which provides definitive proof of the structure.

| Carbon Environment | Shift ( | Coupling ( | Assignment Logic |

| C3 (Quaternary) | 90 – 98 | Doublet, | The most deshielded aliphatic carbon due to direct F-attachment. |

| C2 / C4 (Methylene) | 60 – 65 | Doublet, | Azetidine ring carbons coupled to the geminal fluorine. |

| Ar-C (C-F) | 158 – 162 | Doublet, | Direct C-F bond on the aromatic ring. |

| Ar-C (Ipso) | 125 – 130 | Doublet, | Quaternary aromatic carbon attached to the azetidine. |

B. Mass Spectrometry (MS)[3]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Molecular Ion (

): m/z 172.2 (Calculated for -

Fragmentation Pattern:

-

Loss of HF: A characteristic neutral loss of 20 Da (

) is often observed, generating a cation at m/z ~152. -

Ring Opening: Azetidines are strained. High collision energy often cleaves the ring, generating fragments corresponding to the fluorinated styrene moiety.

-

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure reproducibility and minimize exchange broadening.

-

Solvent Selection:

-

Free Base: Use

(Chloroform-d) neutralized with basic alumina to prevent in-situ salt formation. -

HCl Salt: Use

or

-

-

Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.

-

Reference: Calibrate to residual solvent peak (

: 7.26 ppm;

Protocol B: Purity Assessment Workflow

A self-validating logic flow to distinguish the product from common impurities (e.g., defluorinated side products).

Caption: Analytical decision tree for validating the integrity of the fluorinated azetidine core using

References

-

Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry, vol. 71, no. 18, 2006, pp. 7100-7102. Link

- Foundational text for the synthesis and spectral characteriz

- Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. Authoritative source for F chemical shift ranges and coupling constants.

-

PubChem Compound Summary. "3-(2-fluorophenyl)azetidine" (Analogous Core). Link

- Reference for the base azetidine-aryl scaffold properties.

-

Biosynth / CymitQuimica. "this compound hydrochloride Product Page." Link

- Verification of commercial availability and CAS identity (1432681-01-0).

Methodological & Application

3-Fluoro-3-(2-fluorophenyl)azetidine in medicinal chemistry

Executive Summary: The "Goldilocks" Scaffold

In the landscape of modern drug discovery, 3-Fluoro-3-(2-fluorophenyl)azetidine represents a high-value structural motif designed to solve specific multiparametric optimization (MPO) challenges. It serves as a bioisostere for saturated heterocycles (piperidines, pyrrolidines) and gem-dimethyl groups, offering a unique combination of conformational rigidity , modulated basicity , and metabolic blockade .

This guide details the strategic application, synthesis, and physicochemical profiling of this scaffold.[1] It is intended for medicinal chemists seeking to lower lipophilicity (LogD) while maintaining potency and improving metabolic stability in lead series.

Physicochemical Profile & Strategic Advantage

The incorporation of the 3-fluoro-3-arylazetidine moiety introduces specific electronic and steric effects that distinguish it from standard aliphatic amines.

The Fluorine Effect on Basicity (pKa)

The inductive effect (

-

Standard Azetidine pKa: ~11.3

-

3-Fluoro-3-arylazetidine pKa: ~8.5 – 9.2 (Context dependent)

-

Impact: This reduction in basicity decreases the fraction of ionized drug in the intestinal lumen (improving passive permeability) and reduces lysosomal trapping, often mitigating phospholipidosis risks.

Metabolic Stability (The "Blockade")

-

C3 Blocking: The quaternary center at C3 prevents oxidative metabolism (N-dealkylation or

-oxidation) common in piperidines. -

Ortho-F Blocking: The 2-fluoro substituent on the phenyl ring blocks the metabolically labile ortho position, a common site for CYP450-mediated hydroxylation.

Table 1: Comparative Scaffold Properties

| Property | Piperidine Analog | 3,3-Difluoroazetidine | 3-Fluoro-3-(2-F-phenyl)azetidine |

| Hybridization | |||

| Lipophilicity (LogP) | High | Low | Moderate (Balanced) |

| Basicity (pKa) | ~10-11 | ~6-7 (Too low for some targets) | ~8.5-9.0 (Ideal physiological range) |

| Metabolic Risk | High (Oxidation) | Low | Very Low (Double Blockade) |

| Chirality | Achiral | Achiral | Achiral (Symmetry maintained) |

Synthetic Protocol: Construction of the Scaffold

The synthesis of 3-fluoro-3-arylazetidines is non-trivial due to the risk of elimination (alkene formation) during the fluorination of the tertiary alcohol. The following protocol minimizes this side reaction.

Workflow Diagram

Caption: Optimized synthetic route avoiding elimination side-products.

Step-by-Step Methodology

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

-

Preparation: Charge a flame-dried flask with N-Boc-3-azetidinone (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

-

Addition: Dropwise add 2-fluorophenylmagnesium bromide (1.2 eq) over 30 minutes. Note: Keeping temperature below -70°C is critical to prevent ring-opening.

-

Quench: Stir for 2 hours at -78°C, then slowly warm to 0°C. Quench with saturated NH

Cl. -

Isolation: Extract with EtOAc, wash with brine, dry over Na

SO

Step 2: Deoxofluorination (The Critical Step) Caution: DAST often leads to elimination (formation of the azetine or exocyclic alkene) due to the strained ring.

-

Reagents: Use XtalFluor-E (1.2 eq) and Et

N·3HF (2.0 eq) instead of DAST. -

Procedure: Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM at -78°C.

-

Reaction: Add Et

N·3HF followed by XtalFluor-E. Stir at -78°C for 1 hour, then allow to warm to room temperature overnight. -

Workup: Quench with saturated NaHCO

. Warning: Gas evolution. -

Validation: Check

F NMR. You should see two distinct signals: one for the aryl fluoride (~ -110 ppm) and one for the aliphatic C3-fluorine (~ -140 to -160 ppm, often split).

Application Case Study: Bioisosteric Replacement

Scenario: A lead compound containing a 4-phenylpiperidine moiety shows high clearance (metabolic instability) and hERG liability (due to high basicity/lipophilicity).

Strategy: Replace the 4-phenylpiperidine with this compound.

Decision Logic:

Caption: Decision matrix for selecting the fluoro-azetidine scaffold over difluoro analogs.

Outcome:

-

Lipophilicity: The azetidine ring reduces the carbon count (C3 vs C5 in piperidine), lowering LogD.

-

hERG: Reduced lipophilicity and basicity typically lower hERG channel affinity.

-

Metabolism: The 3-F and 2-F substituents block the primary "soft spots" for CYP enzymes.

Quality Control & Analytical Attributes

When sourcing or synthesizing this building block, the following attributes confirm identity and purity.

-

H NMR (400 MHz, CDCl

-

Look for the azetidine ring protons as multiplets around

4.0 – 4.6 ppm. The fluorine at C3 will split these protons (geminal H-F coupling).

-

-

C NMR:

-

The C3 carbon will appear as a doublet with a large coupling constant (

Hz).

-

-

F NMR (Critical):

-

Signal 1 (Aliphatic):

-145 to -160 ppm (multiplet). -

Signal 2 (Aromatic):

-110 to -120 ppm (multiplet). -

Note: If you see a signal around -100 ppm without the aliphatic signal, suspect elimination to the alkene.

-

References

-

Azetidines as Privileged Scaffolds

- Title: Azetidines in medicinal chemistry: emerging applic

- Source: ResearchG

-

URL:[Link]

-

Synthesis of 3-Fluoroazetidines

-

Fluorine Effects on pKa

-

Small Rings in Med Chem

-

Compound Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 3-fluoroazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-(2-fluorophenyl)azetidine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

Application Note: 3-Fluoro-3-(2-fluorophenyl)azetidine as a Pharmacophore Scaffold

[1][2][3]

Abstract & Introduction

3-Fluoro-3-(2-fluorophenyl)azetidine (HCl Salt: CAS 1432681-01-0) is a high-value medicinal chemistry building block designed to address critical liabilities in lead optimization.[1][2][3] Unlike simple aliphatic amines, this scaffold integrates three strategic design elements: a strained azetidine ring, a metabolically blocking fluorine atom, and an orthogonal aryl vector.[2][3]

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1][2][3] It specifically addresses how to utilize this moiety to modulate pKa, lower lipophilicity (LogD), and restrict conformational entropy compared to traditional piperidine or pyrrolidine analogues.[2][3]

Key Chemical Attributes

| Property | Value / Description |

| Molecular Formula | C₉H₉F₂N (Free base) |

| Molecular Weight | 169.17 g/mol (Free base); ~205.6 g/mol (HCl salt) |

| Structural Class | gem-Fluoro-aryl Azetidine |

| pKa (Calculated) | ~8.2 – 8.8 (Lower than unsubstituted azetidine ~11.[1][2][3][4][5]0) |

| Conformation | Puckered (influenced by gauche F–N interactions) |

| Primary Utility | Bioisostere for morpholine, piperidine, or gem-dimethyl groups |

Rational Design: The "Why" and "When"

The decision to incorporate this compound should be driven by specific medicinal chemistry objectives. This section explains the causality behind its selection.

Bioisosterism and Physicochemical Modulation

Standard cyclic amines (pyrrolidine, piperidine) often suffer from high basicity (pKa > 10), leading to phospholipidosis or poor membrane permeability due to high ionization at physiological pH.[2][3]

-

The Fluorine Effect: The electron-withdrawing fluorine at C3 exerts a strong inductive effect (

), significantly lowering the pKa of the azetidine nitrogen.[1][2][3] This increases the fraction of neutral species at pH 7.4, enhancing passive permeability.[2][3] -

Metabolic Blocking: The C3 position is a common site for oxidative metabolism (P450-mediated hydroxylation).[1][2][3] Substitution with a fluorine atom blocks this "soft spot," extending the compound's half-life (

).[2][3] -

Conformational Locking: The 2-fluorophenyl group and the geminal fluorine create a sterically crowded center.[1][2][3] The ring adopts a specific pucker to minimize 1,3-diaxial interactions and maximize favorable electronic overlaps (fluorine gauche effect), providing a rigid vector for the aryl group to engage binding pockets.[2][3]

Decision Logic Diagram

The following Graphviz diagram illustrates the decision process for selecting this scaffold during Lead Optimization.

Figure 1: Decision tree for implementing the this compound scaffold in drug design.

Experimental Protocols

Safety Precaution: this compound is typically supplied as a Hydrochloride (HCl) salt.[1][2][3] It is a skin and eye irritant.[2][3] Handle in a fume hood. The free base may be volatile; avoid prolonged high-vacuum exposure.[2][3]

Protocol A: Free-Basing and Handling

Context: The commercial HCl salt is hygroscopic and acidic.[1][2][3] For sensitive metal-catalyzed couplings (Buchwald-Hartwig) or SNAr reactions, converting to the free base or buffering in situ is critical.[2][3]

Reagents:

Procedure:

-

Suspend the HCl salt (1.0 equiv) in DCM (10 mL/g).

-

Add Sat. NaHCO₃ (10 mL/g) and stir vigorously for 15 minutes at Room Temperature (RT). Note: Ensure pH of aqueous layer is >9.[2][3]

-

Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM.[2][3]

-

Combine organics, dry over MgSO₄, filter, and concentrate carefully under reduced pressure (keep bath < 30°C to prevent volatility loss).

-

Checkpoint: Use the fresh free base immediately for coupling reactions.

Protocol B: General Amide Coupling (HATU Method)

Context: Attaching the azetidine nitrogen to a carboxylic acid core.[1]

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

DIPEA (3.0 equiv if using HCl salt; 1.5 equiv if free base)[2][3]

Step-by-Step:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (3.0 equiv) and stir for 2 minutes.

-

Add HATU (1.2 equiv) and stir for 5 minutes to activate the acid (formation of the active ester).

-

Add this compound HCl (1.1 equiv) in one portion.

-

Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), Sat. NaHCO₃, and Brine.[2][3]

-

Dry (Na₂SO₄) and concentrate.[2][3] Purify via Flash Chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[2][3]

Protocol C: SNAr Coupling to Heterocycles

Context: Installing the azetidine onto a chloropyrimidine, chloropyridine, or similar electrophile.[2][3]

Reagents:

-

Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.0 equiv)[2][3]

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv) or TEA (3.0 equiv)[2][3]

-

DMSO or NMP (for high temp) / Isopropanol (for lower temp)[2][3]

Step-by-Step:

-

Charge a reaction vial with Heteroaryl Chloride (1.0 equiv), Azetidine HCl salt (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

-

Add DMSO (concentration 0.2 M).

-

Heat to 80°C–100°C for 4–12 hours.

-

Validation: Check LCMS for conversion. If stalled, add 0.5 equiv more amine and raise temp by 10°C.[2][3]

-

Workup: Pour into water, extract with EtOAc.

Synthetic Workflow Diagram

The following diagram outlines the standard workflow for incorporating this building block into a library synthesis campaign.

Figure 2: Synthetic workflow for library generation using azetidine salts.

Troubleshooting & Expert Tips

Reactivity Issues

-

Problem: Low yield in SNAr reactions.

-

Cause: The steric bulk of the 3-aryl/3-fluoro group combined with the lower nucleophilicity of the azetidine nitrogen.[1][2][3]

-

Solution: Switch solvent to NMP and increase temperature to 120°C. If thermal conditions fail, switch to Buchwald-Hartwig conditions (Pd₂dba₃ / XPhos / NaOtBu).

Stability

-

Problem: Decomposition during acid deprotection (e.g., Boc removal of other groups on the molecule).

-

Insight: While the azetidine ring is stable, the 3-fluoro-3-aryl system can be prone to elimination (HF loss) under extremely forcing acidic conditions if a carbocation can be stabilized at the benzylic position.[2][3]

-

Recommendation: Use HCl/Dioxane at 0°C rather than neat TFA if stability is suspected to be an issue.

References

-

Biosynth . "this compound hydrochloride Product Page".[1][2][3][6] Biosynth Catalog. Link (Accessed 2025).[2][3]

-

Kuhn, B., et al. "Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic and Conformational Effects."[2][3] Journal of Medicinal Chemistry, 2020.[2][3] Link

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.[2][3] Link

-

Petrov, V. A. "Synthesis and Properties of 3,3-Difluoroazetidines."[1][2][3] Journal of Fluorine Chemistry, 2015.[2][3] (Analogous chemistry for gem-fluoro azetidines). Link

-

PubChem . "3-(2-fluorophenyl)azetidine hydrochloride Compound Summary."[2][3] National Library of Medicine.[2][3] Link[2][3]

(Note: Specific literature on the exact 3-Fluoro-3-(2-fluorophenyl) derivative is sparse; references provided cover the authoritative chemistry of the structural class and the specific catalog entries for the compound.)

Sources

- 1. Azetidine [achemblock.com]

- 2. 3-Fluoro-3-methylazetidine hydrochloride | 1427379-42-7 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PubChemLite - 3-(2-fluorophenyl)azetidine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 3-fluoro-3-methylazetidine hydrochloride (C4H8FN) [pubchemlite.lcsb.uni.lu]

- 6. This compound hydrochloride [cymitquimica.com]

3-Fluoro-3-(2-fluorophenyl)azetidine in asymmetric catalysis

Application Note: Asymmetric Catalytic Synthesis of 3-Fluoro-3-(2-fluorophenyl)azetidine Scaffolds

Part 1: Executive Summary & Strategic Analysis

1.1 The Pharmacophore Challenge 3-Fluoro-3-arylazetidines represent a privileged scaffold in modern medicinal chemistry. The incorporation of a fluorine atom at the C3 position of the azetidine ring induces significant electronic modulation of the basic nitrogen (lowering pKa), enhances metabolic stability against oxidative metabolism, and acts as a conformational lock. The specific variant, This compound , combines these effects with the ortho-fluorine of the phenyl ring, creating a motif with unique lipophilicity and electrostatic potential.

1.2 The Asymmetric Catalysis Imperative While the symmetric 3-fluoro-3-arylazetidine core (unsubstituted at C2/C4) possesses a plane of symmetry (achiral), the development of asymmetric catalytic protocols is critical for two reasons:

-

Access to Chiral Variants: Drug candidates often require substitution at the C2 position to increase potency or selectivity. Asymmetric catalysis is the only viable route to set the absolute configuration of the quaternary C3-fluorine center in the presence of C2/C4 substituents.

-

Chiral Precursor Synthesis: The most efficient routes to these strained rings involve the cyclization of chiral linear precursors (e.g.,

-amino alcohols or

This guide details the Palladium-Catalyzed Asymmetric Fluorination of Isoxazolin-5-ones , a robust methodology to generate the quaternary fluorinated stereocenter, followed by reductive ring contraction to the target azetidine.

Part 2: Core Methodology & Mechanism

2.1 Reaction Pathway The synthesis hinges on the creation of a tetrasubstituted fluorinated carbon via electrophilic fluorination. We utilize a chiral Palladacycle catalyst to direct the addition of an electrophilic fluorine source (NFSI) to a 4-aryl-isoxazolin-5-one substrate.

-

Step 1: Catalytic Asymmetric Fluorination. The Pd-catalyst generates a chiral enolate equivalent from the isoxazolinone, which reacts with

-fluorobenzenesulfonimide (NFSI) to form the quaternary C-F bond with high enantioselectivity. -

Step 2: Reductive Ring Opening. The fluorinated isoxazolinone is reduced (typically using LiAlH

or catalytic hydrogenation) to a chiral -

Step 3: Cyclization. Activation of the alcohol (mesylation/tosylation) followed by intramolecular displacement by the amine yields the azetidine.

2.2 Mechanistic Diagram (DOT)

Caption: Workflow for the asymmetric construction of the fluorinated azetidine core via isoxazolinone intermediates.

Part 3: Detailed Experimental Protocol

Target Molecule: (S)-3-Fluoro-3-(2-fluorophenyl)azetidine (or derivative) Scale: 1.0 mmol pilot batch

Phase A: Catalyst Preparation (In Situ)

Note: While isolated catalysts are stable, in situ generation from a precatalyst provides flexibility.

-

Reagents:

-Cl-Palladacycle dimer (2.5 mol%), Chiral Bis-imidazoline Ligand (5.5 mol%). -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Procedure: Mix the Pd-dimer and ligand in a flame-dried Schlenk tube under Argon. Stir at room temperature for 30 minutes to form the active cationic complex.

Phase B: Asymmetric Fluorination

-

Substrate Loading: Add 4-(2-fluorophenyl)isoxazolin-5-one (1.0 equiv, 193 mg) to the catalyst solution.

-

Fluorination: Cool the reaction mixture to 0°C. Add

-fluorobenzenesulfonimide (NFSI) (1.2 equiv, 378 mg) in one portion. -

Reaction: Stir at 0°C for 12–24 hours. Monitor consumption of starting material via TLC (EtOAc/Hexane 1:3) or HPLC.[1]

-

Workup: Filter the mixture through a short pad of silica gel to remove the catalyst and sulfonimide byproducts. Concentrate the filtrate.

-

Purification: Flash column chromatography (SiO

, gradient 5-20% EtOAc in Hexanes) to isolate the 4-fluoro-4-(2-fluorophenyl)isoxazolin-5-one .-

Expected Yield: 85-95%[2]

-

Expected ee: >90% (Determine by Chiral HPLC using Chiralcel OD-H column).

-

Phase C: Ring Contraction to Azetidine

This phase converts the chiral heterocycle into the final azetidine core.

-

Reduction:

-

Dissolve the fluorinated intermediate (0.5 mmol) in anhydrous THF (5 mL).

-

Cool to -78°C. Slowly add LiAlH

(2.0 M in THF, 2.0 equiv). -

Allow to warm to 0°C over 2 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to obtain the crude

-amino alcohol.

-

-

Cyclization:

-

Dissolve the crude amino alcohol in DCM (5 mL). Add Et

N (3.0 equiv). -

Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.

-

Mechanism:[3] Selective mesylation of the primary alcohol occurs faster than the amine.

-

Heat to reflux (40°C) for 4 hours to promote intramolecular displacement.

-

-

Final Isolation:

Part 4: Data Analysis & Validation

4.1 Analytical Specifications To validate the synthesis of this compound, compare analytical data against the following standard values.

| Parameter | Method | Expected Signature / Criteria |

| 376 MHz, CDCl | ||

| 400 MHz, CDCl | Azetidine Ring: Two sets of multiplets at | |

| Enantiopurity | Chiral HPLC | >90% ee (for the isoxazolinone intermediate). Note: If the final azetidine is unsubstituted at C2/C4, it may be achiral (meso). Optical rotation is only relevant for C2-substituted derivatives. |

| Mass Spec | LC-MS (ESI+) | [M+H] |

4.2 Troubleshooting Guide

-

Low Yield in Fluorination: Ensure NFSI is fresh and white (not yellowed). Water traces in the solvent can quench the Pd-enolate.

-

Racemization: Avoid high temperatures during the reduction step. The quaternary C-F center is generally configurationally stable, but harsh basic conditions can cause elimination.

-

Incomplete Cyclization: If the linear mesylate is isolated, increase temperature to reflux or switch solvent to Acetonitrile (MeCN) to favor the S

2 ring closure.

Part 5: References

-

Enantioenriched Azetidines via Palladacycle-Catalyzed Fluorination:

-

Source: Journal of Organic Chemistry (ACS)

-

Title: Enantioenriched

-Aminoalcohols, -

URL:[Link]

-

-

Synthesis of 3-Fluoroazetidines (Precursor Methods):

-

Copper-Catalyzed Synthesis of Chiral Azetidines (Alternative Route):

-

General Review of Azetidine Synthesis:

Sources

- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of 3-fluoroazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for 3-Fluoro-3-(2-fluorophenyl)azetidine in Targeted Therapy Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Fluoro-3-(2-fluorophenyl)azetidine in targeted therapy research. This document outlines the compound's chemical rationale, potential therapeutic applications, and detailed protocols for its evaluation.

Introduction: The Scientific Rationale for this compound

The azetidine scaffold is a "privileged" motif in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] The strained four-membered ring of azetidine offers a unique three-dimensional geometry that can enhance binding affinity to biological targets.[3]

The incorporation of fluorine into drug molecules is a well-established strategy to modulate their metabolic stability, membrane permeability, and target engagement.[4][5] Specifically, the presence of a fluorine atom can alter the electronic properties of a molecule, potentially leading to stronger interactions with protein targets and increased resistance to metabolic degradation.[6] The subject of these notes, this compound, combines these advantageous features. The geminal fluorine and fluorophenyl group at the 3-position are anticipated to significantly influence its biological activity and pharmacokinetic profile. While direct studies on this specific molecule are not extensively published, we can extrapolate its potential from research on analogous compounds.[7][8][9]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~167.18 g/mol | Calculated from the chemical formula C9H9F2N. |

| LogP | 1.5 - 2.5 | The fluorophenyl group increases lipophilicity, while the azetidine ring and fluorine atom contribute to polarity. This balanced lipophilicity is often favorable for cell permeability.[2][7] |

| pKa | 7.5 - 8.5 | The basicity of the azetidine nitrogen is expected to be slightly reduced by the electron-withdrawing effects of the adjacent fluorine atom.[7] |

| Metabolic Stability | Potentially enhanced | The C-F bond is strong and can block sites of metabolism, potentially increasing the compound's half-life in biological systems.[4] |

Potential Therapeutic Applications and Target Classes

Based on the activities of structurally similar 3-aryl and fluorinated azetidine derivatives, this compound could be investigated for its potential as an inhibitor of various protein classes, making it a candidate for targeted therapy in oncology and other diseases.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound in a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][10][11]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.5%.

-

Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

-

Target Engagement Assessment (Cellular Thermal Shift Assay - CETSA®)

This protocol verifies the direct binding of this compound to its intracellular target protein.

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[4][13] By heating cell lysates treated with the compound to various temperatures, the aggregation of the unbound target protein can be observed, while the ligand-bound protein remains in the soluble fraction.

Materials:

-

Cells expressing the target protein

-

This compound

-

DMSO

-

PBS (Phosphate-Buffered Saline) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

-

PCR thermocycler or heating block

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the compound at a desired concentration (e.g., 10x the IC50 from the viability assay) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS with protease inhibitors.

-

Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

-

-

Heat Treatment:

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include a non-heated control (room temperature).

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

-

Analysis by Western Blot:

-

Determine the protein concentration of the soluble fractions.

-

Analyze equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the compound-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[14][15]

-

In Vitro ADME Profiling

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for early-stage drug candidates.[1][16][17]

Principle: PAMPA is a non-cell-based assay that predicts passive membrane permeability. A compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment is measured.[18][19][20]

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

PBS (pH 7.4)

-

This compound

-

DMSO

-

UV-Vis plate reader or LC-MS/MS

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Compound Preparation: Prepare a solution of the compound in PBS (with a small percentage of DMSO, typically <1%).

-

Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells.

-

Incubation: Sandwich the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

Quantification: Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

-

Data Analysis: Calculate the permeability coefficient (Pe) using the provided formula from the assay kit manufacturer.[21][22]

Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). The rate of disappearance of the compound when incubated with liver microsomes is measured.[6][23]

Materials:

-

Liver microsomes (human or other species)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

This compound

-

Acetonitrile or methanol (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture: Prepare a reaction mixture containing liver microsomes, the compound, and buffer.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[24][25]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel targeted therapies. The strategic incorporation of a fluorinated azetidine moiety is anticipated to confer advantageous pharmacological properties. The protocols outlined in these application notes provide a robust starting point for the comprehensive in vitro evaluation of this compound. Further investigations should focus on elucidating its precise mechanism of action, identifying specific protein targets through techniques like chemical proteomics, and progressing promising candidates to in vivo efficacy and safety studies.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 14, 2026, from [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 14, 2026, from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved February 14, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved February 14, 2026, from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Retrieved February 14, 2026, from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved February 14, 2026, from [Link]

-

BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved February 14, 2026, from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 14, 2026, from [Link]

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 14, 2026, from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved February 14, 2026, from [Link]

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2006, August 5). Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 14, 2026, from [Link]

-

YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved February 14, 2026, from [Link]

-

Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved February 14, 2026, from [Link]

-

Springer Protocols. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids.... Retrieved February 14, 2026, from [Link]

-

ChemRxiv. (2024, October 8). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved February 14, 2026, from [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved February 14, 2026, from [Link]

-

YouTube. (2021, January 14). Graphviz tutorial. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved February 14, 2026, from [Link]

-

Graphviz. (2021, August 10). Graphviz. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, August 10). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved February 14, 2026, from [Link]

-

MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved February 14, 2026, from [Link]

-

ChemRxiv. (2024, October 8). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved February 14, 2026, from [Link]

-

GitHub. (n.d.). caseywatts/graphviz-tutorial: how do I graphviz? oh I see!. Retrieved February 14, 2026, from [Link]

-

LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. Retrieved February 14, 2026, from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 14, 2026, from [Link]

-

PubMed. (2025, February 5). Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 14, 2026, from [Link]

-

ACG Publications. (2011, June 20). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved February 14, 2026, from [Link]

-

PubMed. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved February 14, 2026, from [Link]

-

graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved February 14, 2026, from [Link]

Sources

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. pelagobio.com [pelagobio.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selvita.com [selvita.com]

- 17. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. PAMPA | Evotec [evotec.com]

- 23. Metabolic Stability Assays [merckmillipore.com]

- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 25. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-3-(2-fluorophenyl)azetidine Synthesis

Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)

Introduction: The "Gem-Difluoro" Effect & Scaffold Constraints

The 3-fluoro-3-arylazetidine scaffold is a privileged motif in modern drug discovery, offering a conformationally restricted vector that mimics the metabolic stability of a gem-difluoro group while retaining a basic amine for target engagement. However, the synthesis of 3-Fluoro-3-(2-fluorophenyl)azetidine presents a unique "perfect storm" of synthetic challenges:

-

Ring Strain: The azetidine ring (~25 kcal/mol strain) is prone to fragmentation.

-

Steric/Electronic Clash: The ortho-fluorine on the aromatic ring destabilizes the benzylic carbocation intermediate required for fluorination, slowing down SN1 substitution and favoring elimination.

-

Volatility: The free base is highly volatile, leading to mass loss during isolation.

This guide addresses the three critical failure points in the synthetic workflow.

Module 1: The Deoxyfluorination Bottleneck (Alcohol Fluoride)

The conversion of the tertiary alcohol to the fluoride is the most failure-prone step. The reaction relies on activating the hydroxyl group (typically with DAST, Deoxo-Fluor, or XtalFluor), followed by nucleophilic displacement.

Diagnostic Q&A

Q1: My LCMS shows a mass corresponding to [M-20] (loss of HF) as the major product. Why is elimination dominating? A: This is the classic E1 vs. SN1 competition .

-

The Cause: The reaction proceeds via a benzylic carbocation at the C3 position. The 2-fluorophenyl group is electron-withdrawing (inductive effect), which destabilizes this carbocation compared to a simple phenyl group. Consequently, the transition state for nucleophilic attack (fluorination) is higher in energy. The basicity of the fluoride source (or the DAST breakdown byproducts) then abstracts a proton from the adjacent methylene groups (C2/C4), leading to the endo-cyclic alkene (azetine) or exo-cyclic styrene derivative.

-

The Fix:

-

Switch Reagents: Move from DAST to XtalFluor-E . XtalFluor does not release free HF and is less basic, significantly suppressing elimination.

-

Add Exogenous Fluoride: Add Et3N·3HF (Treatamine) as a promoter. This increases the concentration of the nucleophilic species (

) without increasing basicity, pushing the kinetics toward substitution.

-

Q2: I am observing a "double peak" in the fluorine NMR and a mass shift consistent with ring expansion. What is happening? A: You are likely seeing a Wagner-Meerwein Rearrangement or Ring Expansion.

-

The Mechanism: Upon formation of the carbocation, the strained azetidine ring can undergo a 1,2-shift of the methylene group to relieve strain, expanding to a 3-fluoropyrrolidine or reducing to a cyclopropyl carbinyl system.

-

The Fix: This is temperature-dependent. Conduct the activation step at -78°C and quench before reaching room temperature if possible. If using Deoxo-Fluor, do not heat above 0°C for this substrate.[1]

Visualizing the Pathway Competition

The following diagram illustrates the bifurcation between the desired fluorination and the competing elimination/rearrangement pathways.

Caption: Mechanistic divergence in the fluorination of 3-hydroxy-3-arylazetidines. Path A is the desired route; Path B is the dominant failure mode caused by carbocation instability.

Module 2: Organometallic Addition (Ketone Alcohol)

Before fluorination, the tertiary alcohol is generated by adding a 2-fluorophenyl nucleophile to N-protected-3-azetidinone.

Diagnostic Q&A

Q3: The reaction with the Grignard reagent (2-fluorophenylmagnesium bromide) stalled at 50% conversion, and I recovered starting material. Why? A: Enolization is the culprit.

-

The Cause: 3-Azetidinone has acidic

-protons. Grignard reagents are strong bases as well as nucleophiles. If the Grignard acts as a base, it deprotonates the ketone to form an enolate, which is unreactive toward addition. Upon workup, the enolate protonates back to the starting ketone. -

The Fix:

-

Use Organolithium: Switch to 2-fluorophenyllithium (generated via halogen-lithium exchange from the bromide and

-BuLi) at -78°C . The addition rate of Li-species is often faster than proton abstraction at cryogenic temperatures. -

Cerium Additive: Use LaCl3·2LiCl or CeCl3 (Luche conditions). The lanthanide coordinates to the carbonyl oxygen, increasing electrophilicity and suppressing basicity, favoring 1,2-addition.

-

Module 3: Isolation & Stability

Q4: My yield was good by NMR, but I lost 40% of the mass after drying. Where did it go? A: The free base of 3-fluoro-3-arylazetidine is volatile .

-

The Fix: Never dry the free base under high vacuum for extended periods.

-

Preferred Method: Isolate as the HCl or TFA salt . Treat the crude organic layer with 4M HCl in dioxane immediately after extraction and evaporate the solvent. The salt is non-volatile and stable.

-

Standardized Experimental Protocol

Objective: Synthesis of tert-butyl this compound-1-carboxylate via XtalFluor-E.

Reagents Table

| Reagent | Equiv.[2][3][4][5][6][7] | Role | Critical Note |

| Alcohol Precursor | 1.0 | Substrate | Must be dry (azeotrope w/ Toluene) |

| XtalFluor-E | 1.5 | Fluorinating Agent | Solid, safer than DAST. Keep dry. |

| Et3N·3HF | 2.0 | Promoter | Required to suppress elimination. |

| DCM | [0.1 M] | Solvent | Anhydrous required. |

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under

, dissolve the tertiary alcohol (1.0 equiv) in anhydrous DCM ( -

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital.

-

Promoter Addition: Add Et3N·3HF (2.0 equiv) dropwise.[1] Stir for 5 minutes.

-

Fluorination: Add XtalFluor-E (1.5 equiv) in one portion (it is a solid).

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Checkpoint: Check TLC/LCMS. If elimination product appears, quench immediately. Do not warm to room temperature unless conversion is stalled.

-

-

Quench: Pour the reaction mixture into saturated aqueous NaHCO3. Caution: CO2 evolution.

-